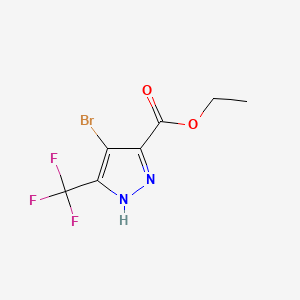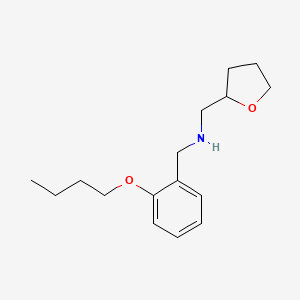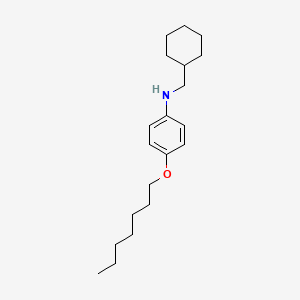
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the trifluoromethyl group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide in the presence of a radical initiator.
Trifluoromethylation: Trifluoromethyl iodide with a base.
Esterification: Ethanol with sulfuric acid as a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-bromo-5-(methyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-acetate
Uniqueness
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses.
Properties
IUPAC Name |
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHBAGNAYIHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389338.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)


![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)
![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)
